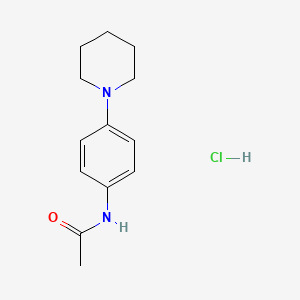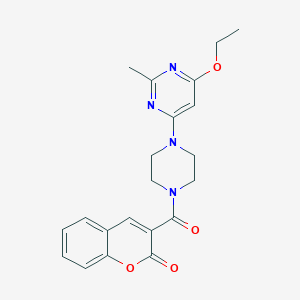
3-(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a chemical compound that belongs to the family of chromenone derivatives. It is commonly referred to as EPC or EPC-K1. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture.
Aplicaciones Científicas De Investigación
Anticancer Activities
Research has shown that derivatives of chromene, when conjugated with pyrimidine and piperazine moieties, exhibit significant anti-proliferative activities against human breast cancer cell lines and embryonic kidney cells. Specifically, these compounds have been evaluated for their cytotoxic activities, showing better anti-proliferative activities compared to curcumin, a known anti-cancer agent. Molecular docking studies have also been performed, indicating good binding affinity with Bcl-2 protein, which plays a significant role in cancer cell survival (Parveen et al., 2017). Additionally, pyrano[3, 2-c]chromene derivatives have demonstrated anticancer activity by inducing both cell cycle arrest and apoptosis in various cancer cell lines, highlighting their therapeutic potential (El-Agrody et al., 2020).
Antimicrobial Activities
A variety of chromene-based compounds, including those containing piperazine and pyrimidin-4-yl moieties, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown significant inhibitory activity against a range of bacterial and fungal strains. For instance, novel thiazolidinone derivatives have been assessed for their antimicrobial efficacy, demonstrating notable activity against several bacteria and fungi (Patel, Kumari, Patel, 2012). Another study reported the synthesis of novel polysubstitute chromene, chromenopyrimidine, and chromenotriazolopyrimidine derivatives, which were screened for antimicrobial activity, further emphasizing the potential of these compounds in treating infectious diseases (Ismail, 2004).
Propiedades
IUPAC Name |
3-[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-3-28-19-13-18(22-14(2)23-19)24-8-10-25(11-9-24)20(26)16-12-15-6-4-5-7-17(15)29-21(16)27/h4-7,12-13H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLVJWYQEZQLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-methoxyethyl)-5-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2454929.png)
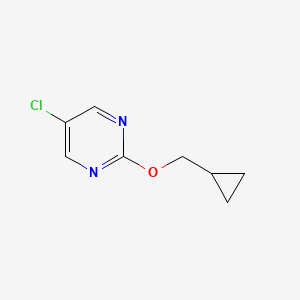
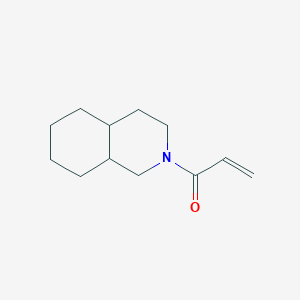
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2454932.png)
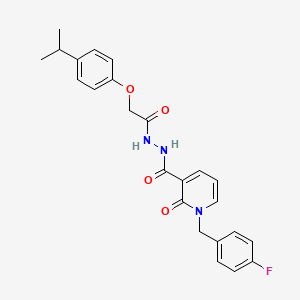


![2-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2454938.png)
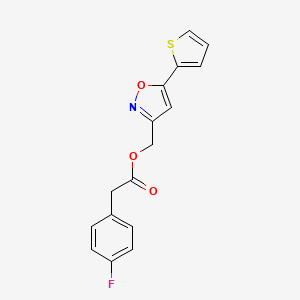


![N-(3-chloro-4-methoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2454947.png)
